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An In-Depth Technical Guide to 2-Ethyl-1,3-oxazole-4-carboxylic acid (CAS 75395-42-5):
Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-1,3-oxazole-4-carboxylic
acid (CAS 75395-42-5), a heterocyclic building block of significant interest to the
pharmaceutical and life sciences industries. The oxazole ring is a privileged scaffold in
medicinal chemistry, appearing in numerous bioactive molecules and natural products.[1][2]
The presence of both an ethyl group at the 2-position and a carboxylic acid at the 4-position
endows this molecule with a unique combination of lipophilicity and functional reactivity. This
document delves into the compound's physicochemical properties, provides predicted
spectroscopic signatures, outlines a robust and modern synthetic strategy with a detailed
experimental protocol, and explores its potential applications as a versatile intermediate in drug
development. The guide is intended for researchers, synthetic chemists, and drug development
professionals seeking to leverage this valuable molecule in their discovery programs.

Chapter 1: The Strategic Value of the Functionalized
Oxazole Core

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one
nitrogen atom. This motif is a cornerstone in medicinal chemistry, valued for its metabolic
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stability, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for
other functional groups like esters and amides.[2] The strategic placement of substituents on
the oxazole core allows for the fine-tuning of a molecule's pharmacological profile.

2-Ethyl-1,3-oxazole-4-carboxylic acid is a prime example of a strategically functionalized
building block.

e The 2-Ethyl Group: This small alkyl substituent contributes to the molecule's lipophilicity,
potentially enhancing its ability to cross cellular membranes and interact with hydrophobic
pockets in biological targets.

e The 4-Carboxylic Acid Group: This is the molecule's key functional handle. Carboxylic acids
are critical in drug design for several reasons:

o Enhanced Solubility: At physiological pH, the carboxylic acid is typically deprotonated to
the carboxylate, which significantly increases aqueous solubility.[3]

o Target Engagement: The carboxylate can form strong ionic interactions or hydrogen bonds
with key residues (e.g., lysine, arginine) in a protein's active site.

o Derivatization Handle: It serves as a versatile point for chemical modification, allowing for
the creation of ester prodrugs to improve oral bioavailability or the formation of amide
libraries for structure-activity relationship (SAR) studies.[3][4]

This combination of features makes 2-Ethyl-1,3-oxazole-4-carboxylic acid a high-value
starting material for constructing more complex molecules with therapeutic potential.

Chapter 2: Physicochemical and Spectroscopic
Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to
its effective use in research.

Chemical Structure

Caption: Structure of 2-Ethyl-1,3-oxazole-4-carboxylic acid.
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Physicochemical Properties

The key identifying and physical properties of the compound are summarized below.

Property Value Reference(s)

CAS Number 75395-42-5 [51[6][71[8]

Molecular Formula CeH7NOs3 [5161[9]

Molecular Weight 141.12 g/mol [5][6]

SMILES CCclnc(col)C(0)=0 [5][10]

InChi Key OFMZDYDHETWLMA- 5]
UHFFFAOYSA-N

Monoisotopic Mass 141.04259 Da [10]

Predicted XlogP 1.0 [10]

Predicted Spectroscopic Data

While specific experimental spectra are not readily available in the public domain, a robust

prediction can be made based on the known spectroscopic behavior of its constituent

functional groups.[11] This is crucial for reaction monitoring and quality control.
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Predicted Chemical
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Chapter 3: A Modern Approach to Synthesis

The synthesis of substituted oxazoles has evolved from classical, often harsh methods to more
mild and functional-group-tolerant strategies. While no specific synthesis for 75395-42-5 is
published, a highly efficient and practical route can be designed based on recent advances in
organic chemistry, specifically the direct coupling of carboxylic acids with isocyanide
derivatives.[1][12]

This approach is superior to older methods as it avoids the pre-activation of the carboxylic acid
to a more reactive species like an acid chloride, which often requires harsh reagents and has
limited substrate scope.[1]

Proposed Synthetic Pathway and Mechanism

The proposed synthesis involves the reaction between propionic acid and ethyl
iIsocyanoacetate, activated by a stable triflylpyridinium reagent.
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Proposed Synthesis and Mechanism
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Caption: Plausible reaction mechanism for oxazole synthesis.
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Causality of the Method:

» Activation: Propionic acid is activated in situ by the triflylpyridinium reagent (DMAP-TY),
forming a highly reactive acylpyridinium salt.[1][12] This is a mild and efficient activation that
avoids corrosive reagents.

» Nucleophilic Addition: A non-nucleophilic base deprotonates the a-carbon of ethyl
isocyanoacetate, creating a potent nucleophile. This attacks the activated acylpyridinium salt.

e Cyclization & Aromatization: The resulting intermediate undergoes a 5-exo-dig cyclization,
followed by elimination to form the stable aromatic oxazole ring.

» Hydrolysis: The final step is a standard saponification of the ethyl ester to yield the desired
carboxylic acid.

Step-by-Step Experimental Protocol (Prophetic)

This protocol is a self-validating system. Progress can be monitored by TLC, and the identity of
the intermediate and final product can be confirmed using the spectroscopic data predicted in
Chapter 2.

Part A: Synthesis of Ethyl 2-ethyl-1,3-oxazole-4-carboxylate

e Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add
propionic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.5 eq), and anhydrous
dichloromethane (DCM, 0.1 M). Stir until all solids dissolve.

o Activation: Add DMAP-Tf (1.3 eq) to the solution and stir for 5 minutes at room temperature.
The formation of the acylpyridinium salt may cause a slight color change.

o Addition: In a separate flask, prepare a solution of ethyl isocyanoacetate (1.2 eq) and a non-
nucleophilic base such as DBU (1.5 eq) in anhydrous DCM. Slowly add this solution via
syringe to the reaction mixture at 0 °C.

e Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring
by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the consumption of starting material.
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e Workup: Quench the reaction with saturated agueous NH4Cl. Separate the organic layer,
wash with brine, dry over anhydrous NazSOa4, filter, and concentrate under reduced pressure.

 Purification: Purify the crude residue by flash column chromatography on silica gel to yield
the pure ethyl ester intermediate.

Part B: Hydrolysis to 2-Ethyl-1,3-oxazole-4-carboxylic acid

Setup: Dissolve the purified ethyl ester (1.0 eq) from Part A in a mixture of tetrahydrofuran
(THF) and water (e.g., 3:1 ratio).

e Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature
for 2-4 hours, monitoring by TLC for the disappearance of the ester.

e Workup: Once complete, concentrate the mixture to remove the THF. Dilute the aqueous
residue with water and wash with ether to remove any unreacted starting material.

 Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M
HCI. A precipitate should form.

« |solation: Collect the solid product by vacuum filtration, wash with cold water, and dry under
high vacuum to yield the final product.

Chapter 4: Applications in Research and Drug
Development

The primary value of 2-Ethyl-1,3-oxazole-4-carboxylic acid is as a molecular scaffold for
building more complex drug candidates. The carboxylic acid is the key point for diversification.

Workflow: Amide Library Synthesis for SAR Studies

A common strategy in early drug discovery is to synthesize a library of amides from a core acid
to explore the structure-activity relationship (SAR). This involves coupling the acid with a
diverse panel of amines.
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Workflow for Amide Library Synthesis
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Caption: A typical workflow for generating a chemical library.

Protocol: Representative Amide Coupling

This protocol describes the coupling of the title compound with benzylamine as a
representative primary amine.

e Setup: In a vial, dissolve 2-Ethyl-1,3-oxazole-4-carboxylic acid (1.0 eq),
Hydroxybenzotriazole (HOBt, 1.2 eq), and benzylamine (1.1 eq) in anhydrous
dimethylformamide (DMF).
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 Activation: Cool the solution to O °C in an ice bath. Add 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

o Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is
added as an additive to suppress racemization and improve coupling efficiency.[4]

e Reaction: Remove the ice bath and stir the reaction at room temperature overnight.

o Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5%
aqueous HCI, saturated aqueous NaHCOs, and brine.

« |solation: Dry the organic layer over anhydrous NazSOa4, filter, and concentrate under
reduced pressure.

Purification: Purify the resulting crude amide by flash chromatography or preparative HPLC.

By substituting benzylamine with other amines from a commercially available library, this
protocol can be rapidly adapted to generate hundreds of distinct compounds for biological
evaluation against targets in areas like oncology, infectious diseases, and inflammation.[2][4]

Chapter 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the
compound. The following recommendations are based on best practices for handling similar
chemical reagents.[13][14]
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Aspect Recommendation

Wear standard laboratory attire, including a lab
Personal Protective Equipment (PPE) coat, chemical-resistant gloves (e.g., nitrile), and

safety glasses with side shields.[13][15]

Handle in a well-ventilated area, preferably
) within a chemical fume hood. Avoid generating
Handling _ _ _ _
dust. Avoid contact with eyes, skin, and clothing.

Do not ingest or inhale.[13][14]

Store in a tightly closed container in a cool, dry,

and well-ventilated place. Keep away from
Storage : : ) _

incompatible materials such as strong oxidizing

agents.[13][14]

Wash off immediately with plenty of soap and
First Aid: Skin Contact water. If irritation persists, seek medical
attention.[13]

Rinse immediately with plenty of water, also
First Aid: Eye Contact under the eyelids, for at least 15 minutes. Get

medical attention.[13]

Move to fresh air. If breathing is difficult, give
First Aid: Inhalation oxygen. If not breathing, give artificial

respiration. Seek medical attention.[13]

) Dispose of in accordance with local, state, and
Disposal ]
federal regulations.

Chapter 6: Conclusion and Future Outlook

2-Ethyl-1,3-oxazole-4-carboxylic acid is more than just a chemical compound; it is a versatile
tool for innovation in drug discovery. Its structure combines the proven biological relevance of
the oxazole scaffold with the synthetic versatility of a carboxylic acid. The modern synthetic
methods available make its incorporation into complex molecules both practical and scalable.

Future work will likely focus on the synthesis of libraries derived from this core, followed by
high-throughput screening to identify novel hits for various therapeutic targets. Its use as a
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fragment in fragment-based lead discovery is also a promising avenue, where its unique vector
orientations could lead to the discovery of entirely new classes of therapeutic agents. As the
demand for novel, drug-like chemical matter continues to grow, the utility and importance of
well-designed building blocks like 2-Ethyl-1,3-oxazole-4-carboxylic acid will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from
the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nim.nih.gov]

o 3. application.wiley-vch.de [application.wiley-vch.de]

o 4. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-
82-9) for sale [vulcanchem.com]

o 5. 2-ethyl-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

e 6. scbt.com [scbt.com]

e 7. 2-Ethyloxazole-4-carboxylic acid-ECHO CHEMICAL CO., LTD. [echochemical.com]
o 8. 2-ethyl-1,3-oxazole-4-carboxylic acid | 75395-42-5 [sigmaaldrich.com]

e 9. 2-Ethyl-1,3-o0xazole-4-carboxylic acid | C6H7NO3 | CID 21284955 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 10. PubChemLite - 2-ethyl-1,3-oxazole-4-carboxylic acid (C6H7NO3)
[pubchemlite.lcsb.uni.lu]

e 11. chem.libretexts.org [chem.libretexts.org]

e 12. pubs.acs.org [pubs.acs.org]

» 13. fishersci.ie [fishersci.ie]

e 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

e 15. sds.diversey.com [sds.diversey.com]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1359044?utm_src=pdf-body
https://www.benchchem.com/product/b1359044?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11915381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11915381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7727655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7727655/
https://application.wiley-vch.de/books/sample/3527339477_c01.pdf
https://www.vulcanchem.com/product/vc7112290
https://www.vulcanchem.com/product/vc7112290
https://www.amerigoscientific.com/2-ethyl-13-oxazole-4-carboxylic-acid-item-126707.html
https://www.scbt.com/p/2-ethyl-1-3-oxazole-4-carboxylic-acid-75395-42-5
https://www.echochemical.com/en/products-chemical-detail/M-E954411_75395-42-5_SEED-CHEM_1g/
https://www.sigmaaldrich.com/HK/zh/product/enamine/ena405194149?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-1_3-oxazole-4-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethyl-1_3-oxazole-4-carboxylic-acid
https://pubchemlite.lcsb.uni.lu/e/compound/21284955
https://pubchemlite.lcsb.uni.lu/e/compound/21284955
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://pubs.acs.org/doi/10.1021/acs.joc.4c03166
https://www.fishersci.ie/store/msds?partNumber=10767685&productDescription%3D250MG+5-Methyl-2-phenyl-1%2C3-oxazole-4-carboxylic+acid%2C+97%25&countryCode=IE&language=en
https://store.apolloscientific.co.uk/storage/msds/OR23137_msds.pdf
https://sds.diversey.com/DirectDocumentDownloader/Document?prd=MSDS2244~~PDF~~MTR~~GB02~~BE~~
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [2-Ethyl-1,3-0xazole-4-carboxylic acid CAS number
75395-42-5]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359044#2-ethyl-1-3-oxazole-4-carboxylic-acid-cas-
number-75395-42-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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